molecular formula C21H19N3O7 B12469247 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12469247
M. Wt: 425.4 g/mol
InChI Key: FIXCVUADQJHQMH-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a variety of functional groups, including nitro, carbonyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.

    Formation of the Amide Bond: This step involves the reaction of an amine with a carboxylic acid derivative, often facilitated by coupling agents like EDCI or DCC.

    Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often requiring purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like bromine for bromination or nitric acid for nitration.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its diverse functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups, which allows for unique reactivity and potential applications. The presence of the nitro group, in particular, provides opportunities for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C21H19N3O7

Molecular Weight

425.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19N3O7/c1-13-4-2-3-5-17(13)20(27)22-23-11-15(10-19(23)26)21(28)31-12-18(25)14-6-8-16(9-7-14)24(29)30/h2-9,15H,10-12H2,1H3,(H,22,27)

InChI Key

FIXCVUADQJHQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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